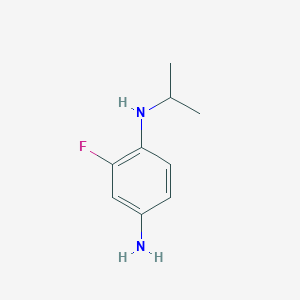

2-fluoro-N1-isopropylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-fluoro-1-N-propan-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,11H2,1-2H3 |

InChI Key |

BGRWUSIAFANPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways to 2 Fluoro N1 Isopropylbenzene 1,4 Diamine

Direct Synthesis Approaches to the 2-Fluoro-N1-isopropylbenzene-1,4-diamine Scaffold

These strategies aim to construct the final molecule in a more convergent manner, often by forming one of the key C-N bonds as a final step on a pre-functionalized fluorinated benzene (B151609) ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. nih.gov A plausible SNAr strategy could begin with a substrate like 2,4-difluoronitrobenzene. The fluorine atom at the 4-position is highly activated by the para-nitro group and would react selectively with isopropylamine (B41738). Subsequent reduction of the nitro group would then provide the target compound.

Directed ortho-metalation (DoM) offers an alternative route that relies on the ability of certain functional groups to direct deprotonation to an adjacent position on the ring. wikipedia.orgbaranlab.org Both fluorine and protected amine groups can act as directed metalation groups (DMGs). researchgate.netuwindsor.ca For instance, starting with 3-fluoroaniline, the amino group could be protected and then N-isopropylated. This intermediate could then be treated with a strong organolithium base (e.g., n-butyllithium), which would preferentially remove a proton from the C2 position, directed by the potent fluorine DMG. researchgate.net The resulting aryllithium species could then be quenched with an electrophilic aminating agent to install the second amino group.

Table 3: Potential SNAr and DoM Strategies

| Strategy | Starting Material | Key Reagents/Steps | Intermediate/Product |

|---|---|---|---|

| SNAr | 2,4-Difluoronitrobenzene | 1. Isopropylamine, Base 2. Fe/HCl or H₂/Pd/C | This compound |

A convergent reductive amination strategy can also be employed. This would involve the reaction of a fluorinated amino-ketone or amino-aldehyde with an amine under reducing conditions. For example, the synthesis of 4-amino-3-fluorobenzaldehyde, followed by reductive amination with isopropylamine and a suitable hydride reducing agent, would directly yield the target molecule. This approach consolidates the formation of the second C-N bond and the introduction of the isopropyl group into a single synthetic operation. The main challenge lies in the synthesis of the required fluorinated amino-carbonyl precursor.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. A potential route to this compound would start with a dihalogenated fluorobenzene, such as 1,4-dibromo-2-fluorobenzene.

The synthesis could proceed via a sequential coupling strategy. The different reactivities of the two bromine atoms—one being ortho to the fluorine and the other para—might allow for a regioselective first coupling with isopropylamine under carefully controlled conditions. The resulting mono-aminated intermediate, 4-bromo-2-fluoro-N-isopropylaniline, would then undergo a second Buchwald-Hartwig coupling with an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis) to install the primary amino group. The success of this approach hinges on the precise control of catalyst, ligand, and reaction conditions to manage the sequential, regioselective aminations. acsgcipr.orgorganic-chemistry.orgyoutube.com

Table 4: Illustrative Buchwald-Hartwig Amination Conditions

| Aryl Halide Substrate | Amine | Pd-Catalyst System (Precatalyst + Ligand) | Base | Solvent |

|---|---|---|---|---|

| (Hetero)aryl Triflates | Dimethylamine | Pd₂(dba)₃ + XPhos | K₃PO₄ | THF organic-chemistry.org |

| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ + Bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, BrettPhos) youtube.com | NaOt-Bu, K₂CO₃ | Toluene, Dioxane acsgcipr.org |

Multi-Component Reaction Design for N-Substituted Fluorodiamines

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like N-substituted fluorodiamines from simple precursors in a single, convergent step. wikipedia.org The design of an MCR for this compound would aim to efficiently assemble the core structure by forming multiple bonds in one pot. A hypothetical approach could be modeled after established MCRs such as the Ugi or Povarov reactions. wikipedia.orgnih.gov

An Ugi-type four-component reaction (U-4CR) could be envisioned, although it would likely produce a more complex derivative requiring subsequent modification. wikipedia.orgorganic-chemistry.org A more direct conceptual approach might involve a three-component reductive amination cascade. In this scenario, a starting material such as 2-fluoro-4-nitroaniline (B181687) could react with acetone (B3395972) (the precursor to the isopropyl group) and a reducing agent in a single pot. The initial condensation between the aniline (B41778) and acetone would form an imine, which is then reduced in situ to yield the N-isopropyl group. The nitro group could then be reduced in a subsequent step to afford the final diamine.

Another plausible MCR design is a variation of the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. wikipedia.orgrsc.org While not directly applicable for forming the target compound, the principles of combining an amine, a carbonyl, and a third reactant highlight the potential for developing a novel MCR. For instance, a reaction could be designed using a suitably protected 2-fluorobenzene-1,4-diamine, acetone, and a coupling partner to achieve the desired N-alkylation.

The table below illustrates a hypothetical design for a library of related compounds using a three-component reductive amination strategy, demonstrating the versatility of the MCR approach.

| Amine Component | Carbonyl Component | Potential Product |

|---|---|---|

| 2-Fluoro-4-nitroaniline | Acetone | N-isopropyl-2-fluoro-4-nitroaniline |

| 2-Fluoro-4-nitroaniline | Cyclohexanone | N-cyclohexyl-2-fluoro-4-nitroaniline |

| 5-Fluoro-2-nitroaniline | Acetone | N-isopropyl-5-fluoro-2-nitroaniline |

| 4-Amino-3-fluorobenzonitrile | Propanal | 4-(Propylamino)-3-fluorobenzonitrile |

Control of Regioselectivity and Stereochemistry in Preparative Routes

The synthesis of this compound via traditional multi-step pathways hinges on the precise control of regioselectivity. The substitution pattern—a fluorine atom at position 2 and amino groups at positions 1 and 4—requires a carefully orchestrated sequence of reactions that leverages the directing effects of the substituents. Stereochemistry is not a factor in the final achiral product, so the focus remains solely on achieving the correct constitutional isomer.

A plausible retrosynthetic analysis suggests starting from a readily available fluorinated benzene derivative. One potential route begins with 4-fluoro-2-nitroaniline (B1293508). guidechem.com The synthesis of this precursor itself requires regiochemical control. Starting from 4-fluoroaniline, acetylation protects the amino group, directing the subsequent nitration primarily to the position ortho to the amine and meta to the fluorine, yielding N-(4-fluoro-2-nitrophenyl)acetamide. guidechem.com Hydrolysis then provides the 4-fluoro-2-nitroaniline intermediate. guidechem.com

From this intermediate, two main pathways can be considered to install the N-isopropyl group and the second amine:

Pathway A: First, perform a selective N-isopropylation of the existing amino group. This could be achieved via reductive amination with acetone and a suitable reducing agent like sodium triacetoxyborohydride (B8407120). organic-chemistry.org The nitro group is generally stable under these conditions. The subsequent step would be the reduction of the nitro group (e.g., using H₂ with a Pd/C catalyst or chemical reduction with SnCl₂) to yield the final product.

Pathway B: First, reduce the nitro group of 4-fluoro-2-nitroaniline to generate 4-fluoro-1,2-phenylenediamine. guidechem.com The challenge then becomes the selective isopropylation of one of the two amino groups. Due to the similar reactivity of the two amino groups, this approach would likely lead to a mixture of mono- and di-isopropylated products, as well as regioisomers, making it less desirable.

Therefore, Pathway A offers superior regiochemical control. The directing effects of the substituents at each stage are crucial for the success of the synthesis.

The following table compares potential synthetic sequences and their likely regiochemical outcomes, highlighting the importance of reaction order.

| Starting Material | Step 1 | Step 2 | Predicted Major Regioisomeric Outcome |

|---|---|---|---|

| 4-Fluoro-2-nitroaniline | Reductive Amination (Acetone) | Nitro Reduction (H₂/Pd/C) | This compound |

| 4-Fluoro-2-nitroaniline | Nitro Reduction (H₂/Pd/C) | Reductive Amination (Acetone) | Mixture of mono/di-alkylated products and regioisomers |

| 3-Fluoroaniline | Nitration | Reductive Amination (Acetone) | Mixture including 4-fluoro-2-nitroaniline and 2-fluoro-4-nitroaniline, complicating subsequent steps |

Process Optimization and Scale-Up Considerations for Academic Synthesis

Scaling up the synthesis of this compound from the milligram to the multi-gram or even kilogram level in an academic setting requires careful process optimization of the key synthetic steps. Assuming a route based on the reductive amination of 4-fluoro-2-nitroaniline followed by nitro-group reduction, several parameters would need to be considered to ensure safety, efficiency, and reproducibility.

For the reductive amination step , key considerations include:

Reducing Agent: While sodium triacetoxyborohydride is effective on a small scale, its cost and stoichiometry can be problematic for larger scales. organic-chemistry.org Alternative, less expensive reducing agents like sodium borohydride (B1222165) in the presence of an acid, or catalytic hydrogenation, could be explored. thieme-connect.comresearchgate.net Catalytic transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source is another scalable option.

Solvent and Concentration: Dilute conditions favored in discovery chemistry may be inefficient for scale-up. Increasing the reaction concentration can improve throughput but may lead to issues with heat transfer, solubility, and side reactions. The choice of solvent must balance reactant solubility, reaction kinetics, and ease of removal during workup.

Temperature Control: The initial imine formation and subsequent reduction are often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.

Purification: Relying on column chromatography is impractical for large quantities. The process should be optimized to yield a product that can be purified by crystallization or distillation, which are more amenable to scale-up.

For the nitro reduction step , optimization would focus on:

Catalyst Selection and Loading: When using catalytic hydrogenation (e.g., Pd/C), minimizing the catalyst loading without sacrificing reaction time or completeness is economically important. Catalyst activity, potential for poisoning, and safety (palladium on carbon can be pyrophoric) must be managed.

Hydrogen Pressure: While higher pressures can accelerate the reaction, they require specialized high-pressure reactor systems. Optimizing the reaction to proceed efficiently at lower, more accessible pressures (1-5 atm) is often a goal in academic scale-up.

Workup: Filtration to remove the catalyst can be slow on a large scale. Using a filter aid like Celite is common. The final product isolation should again prioritize crystallization over chromatography.

The table below summarizes key parameters for optimization during the academic scale-up of a hypothetical synthesis.

| Reaction Step | Parameter | Small-Scale (mg-g) | Scale-Up Target (10-100 g) | Rationale |

|---|---|---|---|---|

| Reductive Amination | Reducing Agent | NaBH(OAc)₃ | H₂/Catalyst or NaBH₄/Acid | Cost, atom economy, safety |

| Reductive Amination | Concentration | 0.1 M | 0.5 - 1.0 M | Improve throughput, minimize solvent waste |

| Nitro Reduction | Catalyst Loading | 5-10 mol% | 0.5-2 mol% | Reduce cost and palladium contamination |

| Both Steps | Purification | Chromatography | Crystallization/Recrystallization | Efficiency, throughput, solvent reduction |

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 2 Fluoro N1 Isopropylbenzene 1,4 Diamine

Reactivity at Amino Functionalities

The nitrogen atoms of the two amino groups are nucleophilic centers, readily participating in reactions with electrophiles. The reactivity of each amino group is distinct, influenced by electronic effects from the ring and steric hindrance from the isopropyl substituent.

The amino functionalities of 2-fluoro-N1-isopropylbenzene-1,4-diamine can be readily modified through alkylation, acylation, and arylation. These reactions typically proceed via nucleophilic attack of the nitrogen lone pair on an electrophilic carbon or metal center.

Alkylation: N-alkylation can introduce additional alkyl groups onto one or both nitrogen atoms. The reaction of related p-phenylenediamines with alkylating agents like aliphatic alcohols or alkyl halides is a well-established synthetic route. For instance, the synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine can be achieved by alkylating p-aminodiphenylamine with isopropyl bromide or through reductive alkylation with acetone (B3395972). google.comresearchgate.net In the case of this compound, the primary amino group is generally more accessible and may be selectively alkylated under controlled conditions. However, forcing conditions can lead to dialkylation.

Acylation: Acylation with agents such as acid chlorides or anhydrides converts the amino groups into amides. This reaction is typically rapid and can occur at one or both nitrogen atoms. The N-acetylation of p-phenylenediamine (B122844) (PPD) to form monoacetyl-PPD and subsequently N,N'-diacetyl-PPD is a known metabolic pathway. nih.gov The presence of the isopropyl group on N1 would sterically hinder the approach of bulky acylating agents, potentially allowing for selective acylation at the primary N4-amino group.

Arylation: The introduction of an aryl group, typically accomplished through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, can also modify the diamine. These reactions would likely favor the less sterically hindered primary amino group.

| Reaction Type | Reagent | Typical Catalyst/Base | Potential Product |

|---|---|---|---|

| Alkylation | Isopropyl bromide | K₂CO₃ | Further N-alkylation at the primary amine |

| Reductive Alkylation | Acetone / H₂ | Nickel Catalyst | Further N-isopropylation at the primary amine |

| Acylation | Acetyl Chloride | Pyridine or Triethylamine | N-acetylated derivative(s) |

| Arylation | Aryl Bromide | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand | N-arylated derivative |

The synthesis of fused heterocyclic systems such as quinoxalines and phenazines via condensation reactions is highly dependent on the substitution pattern of the aromatic diamine.

Quinoxaline (B1680401) and Phenazine (B1670421) Derivatives: The standard and most effective method for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine (a 1,2-diamine) and a 1,2-dicarbonyl compound. researchgate.netresearchgate.net Similarly, phenazines are typically formed from the condensation and subsequent oxidation of ortho-phenylenediamines.

Crucially, this compound is a para-phenylenediamine (a 1,4-diamine). The spatial separation of the two amino groups across the benzene (B151609) ring makes the intramolecular cyclization required to form the fused six-membered pyrazine (B50134) ring of a quinoxaline or phenazine core structurally impossible.

While the target compound cannot form these specific fused heterocycles directly, it can undergo other condensation reactions. With monofunctional aldehydes or ketones, it can form Schiff bases (imines) at one or both amino groups. Reaction with dicarbonyl compounds or dicarboxylic acids under appropriate conditions would lead to the formation of polymers, such as polyamides or polyimines, rather than discrete small-molecule heterocycles. wikipedia.org

| Diamine Reactant | Co-reactant (1,2-Dicarbonyl) | Reaction Type | Product Class |

|---|---|---|---|

| ortho-Phenylenediamine | Benzil | Cyclocondensation | Quinoxaline |

| para-Phenylenediamine (e.g., the subject compound) | Benzil | Condensation | Schiff Base / Polyimine |

Quinoline Derivatives: The synthesis of quinolines, for example via the Friedländer synthesis, typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This pathway is not directly applicable to the structure of this compound.

The p-phenylenediamine core is redox-active and is particularly susceptible to oxidation.

Oxidation: p-Phenylenediamines are readily oxidized to form intensely colored species. The oxidation of N,N'-substituted p-phenylenediamines is a cornerstone of their application as antioxidants, particularly in the rubber industry. wikipedia.orgmdpi.com The reaction proceeds via one-electron oxidation steps to form radical cations, ultimately leading to the corresponding quinone-diimine. wikipedia.orggoogle.com This transformation is responsible for the antiozonant properties of related compounds like N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). wikipedia.org The oxidation of this compound is expected to yield the corresponding fluoro-substituted N-isopropyl-p-benzoquinone-diimine. These quinone-diimines are themselves reactive electrophilic species. researchgate.netnih.gov

Reduction: The aromatic ring of the diamine is generally stable and resistant to reduction. Hydrogenation of the benzene ring would require harsh conditions, such as high-pressure hydrogen gas in the presence of a potent catalyst (e.g., Rhodium on carbon). Conversely, the synthesis of the diamine itself often involves a reduction step, for instance, the reduction of a nitro group precursor like 2-fluoro-4-nitro-1-(propan-2-yl)benzene to form the amino group.

| Reactant | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | Oxygen (O₂), Ozone (O₃), Ferric Chloride (FeCl₃) | 2-Fluoro-N-isopropyl-p-benzoquinone-diimine |

Role of Fluorine in Reaction Dynamics and Selectivity

The fluorine atom significantly modulates the electronic properties of the benzene ring, which in turn influences the reactivity of the entire molecule.

The substitution of a halogen on an aromatic ring by a nucleophile, known as Nucleophilic Aromatic Substitution (SNAr), is highly dependent on the electronic nature of the ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov

In this compound, the amino and isopropylamino groups are potent electron-donating groups (EDGs). They increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, the direct nucleophilic substitution of the fluorine atom is expected to be extremely difficult under conventional SNAr conditions. While fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and can make it a good leaving group in activated systems, the overwhelming electron-donating effect of the two amino groups inhibits the reaction. masterorganicchemistry.comyoutube.com Modern methods utilizing photoredox catalysis are emerging for the functionalization of such unactivated fluoroarenes. nih.gov

The fluorine atom, along with the two amino groups, exerts a profound influence on the electron distribution and steric environment of the aromatic ring.

Electronic Effects:

Amino Groups (-NH₂ and -NH-iPr): Both groups are strongly electron-donating via the mesomeric effect (+M) due to the lone pair on the nitrogen atom, which delocalizes into the ring. They have a weaker -I effect. The +M effect is dominant, making them powerful activating groups for electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. minia.edu.eg

In this compound, the powerful activating effects of the two amino groups overwhelm the deactivating effect of the fluorine atom, making the ring highly susceptible to electrophilic attack. The fluorine atom also serves to lower the pKa (reduce the basicity) of the adjacent N1-isopropylamino group compared to a non-fluorinated analogue.

Steric Effects: The fluorine atom is relatively small and exerts minimal steric hindrance. The isopropyl group on the N1 nitrogen, however, is significantly bulkier and can sterically shield the adjacent position on the ring (position 2) and the nitrogen atom itself from reacting with bulky reagents.

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Electrophilic Substitution |

|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating, ortho, para-directing |

| -NH₂ (Amino) | Weakly Withdrawing | Strongly Donating | Strongly Activating, ortho, para-directing |

| -NHCH(CH₃)₂ (Isopropylamino) | Weakly Withdrawing | Strongly Donating | Strongly Activating, ortho, para-directing |

Mechanistic Investigations of Novel Transformations

The presence of a fluorine atom and two amino groups with different substitution patterns on the benzene ring of this compound suggests a rich and complex reactivity profile. Mechanistic investigations into its transformations are crucial for understanding and predicting its chemical behavior.

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the available literature, the reaction pathways can be inferred from the well-established chemistry of fluorinated anilines and related compounds. The primary amino group and the secondary isopropylamino group exhibit different nucleophilicities and steric hindrances, which will dictate their reactivity in various transformations.

One of the key reaction types for fluoroaromatic compounds is nucleophilic aromatic substitution (SNAr) . The fluorine atom, being highly electronegative, activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions. In the case of this compound, the fluorine atom is ortho to one amino group and meta to the other. The amino groups are activating, which generally disfavors SNAr. However, under forcing conditions or with strong nucleophiles, substitution of the fluorine atom may occur. The reaction would likely proceed through a Meisenheimer complex intermediate, a resonance-stabilized anionic species. Recent studies on similar systems suggest that many SNAr reactions may proceed through a concerted or borderline mechanism rather than a discrete two-step process. nih.gov

The general mechanism for a base-catalyzed SNAr reaction on a fluoroaromatic compound can be depicted as follows:

Table 1: Postulated SNAr Reaction Pathway for this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Nucleophilic attack at the carbon bearing the fluorine atom. | Meisenheimer-like complex |

| 2 | Departure of the fluoride (B91410) ion, facilitated by the stability of the leaving group. | Substituted product |

It is also important to consider the potential for reactions at the amino groups, such as N-alkylation, N-acylation, and diazotization, which would compete with or precede any substitution at the aromatic ring depending on the reaction conditions.

The involvement of radical intermediates in the transformations of aromatic amines is a well-documented phenomenon. For this compound, radical species could be generated through single-electron transfer (SET) processes, particularly in the presence of oxidizing agents or under photochemical conditions. The resulting aminyl radicals can undergo a variety of subsequent reactions, including coupling and cyclization.

Base-Promoted Homolytic Aromatic Substitution (BHAS) is a powerful method for the formation of C-C and C-heteroatom bonds to aromatic rings that does not require a transition metal catalyst. While specific studies on this compound are not available, the general mechanism involves the generation of a radical which then adds to an aromatic ring. In the context of this compound, a related transformation could involve the reaction of an aryl radical with the diamine or the generation of a radical from the diamine itself.

The general steps for a BHAS reaction are:

Initiation: Formation of a radical species.

Propagation: Addition of the radical to the aromatic ring to form a radical-anion intermediate, followed by hydrogen atom abstraction by a base.

Termination: Combination of radical species.

The fluorine substituent would be expected to influence the regioselectivity of radical attack due to its electronic effects.

Synthesis and Exploration of Novel Derivatives and Analogues

The derivatization of this compound can lead to a wide range of novel compounds with potentially interesting chemical and physical properties.

The N1-isopropyl group can be modified or replaced to modulate the steric and electronic properties of the molecule.

Dealkylation: The isopropyl group could potentially be removed under specific conditions to yield 2-fluorobenzene-1,4-diamine.

Chain Extension/Branching: Modification of the isopropyl group, for instance, by introducing other functional groups on the alkyl chain, is synthetically challenging but could be achieved through multi-step sequences involving protection of the amino groups, followed by dealkylation and re-alkylation with a different alkyl halide.

Replacement with other alkyl or aryl groups: The isopropyl group can be replaced by other alkyl or aryl moieties through N-alkylation or N-arylation reactions, likely starting from 2-fluoro-4-nitroaniline (B181687) followed by reduction and subsequent N-alkylation/arylation.

Table 2: Potential N1-Substituent Modifications and Synthetic Approaches

| Target Derivative | Potential Synthetic Approach | Key Reagents |

|---|---|---|

| 2-Fluoro-N1-ethylbenzene-1,4-diamine | Reductive amination of 2-fluoro-4-nitroaniline with acetaldehyde, followed by reduction of the nitro group. | Acetaldehyde, NaBH(OAc)3, Fe/HCl |

| 2-Fluoro-N1-cyclohexylbenzene-1,4-diamine | Reductive amination of 2-fluoro-4-nitroaniline with cyclohexanone, followed by reduction of the nitro group. | Cyclohexanone, NaBH(OAc)3, Fe/HCl |

The position of the fluorine atom on the aromatic ring is expected to have a significant impact on the compound's reactivity and properties. A comparative study of positional isomers would provide valuable insights. nih.govnih.gov

3-Fluoro-N1-isopropylbenzene-1,4-diamine: The fluorine atom would be meta to both amino groups, which would likely decrease its influence on their nucleophilicity and basicity compared to the 2-fluoro isomer.

5-Fluoro-N1-isopropylbenzene-1,4-diamine: The fluorine atom would be ortho to the N1-isopropylamino group and meta to the primary amino group, leading to different electronic and steric effects.

Multiple Fluorination: The introduction of additional fluorine atoms would further decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and decreasing the basicity of the amino groups. Synthesis of polyfluorinated analogues could be achieved from corresponding polyfluorinated nitroaromatics.

Table 3: Predicted pKa Differences for Fluorine Positional Isomers

| Compound | Predicted Relative pKa of -NH2 group | Rationale |

|---|---|---|

| This compound | Lower | Strong -I effect of F at the ortho position. |

| 3-Fluoro-N1-isopropylbenzene-1,4-diamine | Higher | Weaker -I effect of F at the meta position. |

Note: These are qualitative predictions based on general chemical principles.

The introduction of other substituents onto the aromatic ring of this compound would allow for fine-tuning of its properties. The directing effects of the existing amino and fluoro groups would govern the position of electrophilic aromatic substitution. The amino groups are strongly activating and ortho, para-directing, while the fluorine is deactivating but also ortho, para-directing.

Halogenation: Bromination or chlorination would likely occur at the positions activated by the amino groups.

Nitration: Nitration would introduce a nitro group, which could then be further transformed. The reaction conditions would need to be carefully controlled to avoid oxidation of the amino groups.

Sulfonation: Sulfonation would introduce a sulfonic acid group, increasing the compound's polarity.

The synthesis of these derivatives would typically involve electrophilic aromatic substitution reactions, with the regiochemical outcome being a key consideration.

Table 4: Potential Aromatic Ring Substituted Derivatives

| Substituent | Potential Position of Substitution | Synthetic Method |

|---|---|---|

| -Br | 5-position | Electrophilic bromination (e.g., with NBS) |

| -NO2 | 5-position | Nitration (e.g., with HNO3/H2SO4) |

Comparative Analysis with N-Benzyl- and Other N-Alkyl-Fluorobenzene-1,4-diamines

The chemical reactivity and transformation pathways of this compound are significantly influenced by the interplay of electronic effects from the fluorine substituent and the steric and electronic properties of the N-isopropyl group. A comparative analysis with its N-benzyl and other N-alkyl analogues reveals key differences in their chemical behavior, particularly concerning nucleophilicity, susceptibility to oxidation, and the formation of derivatives.

The primary factors governing the comparative reactivity of these N-substituted 2-fluorobenzene-1,4-diamines are:

Electronic Effects of the Fluorine Atom: The highly electronegative fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring. This, in turn, reduces the electron-donating ability of the amino groups, thereby decreasing their basicity and nucleophilicity compared to their non-fluorinated counterparts.

Steric Hindrance from the N-Alkyl Group: The size and branching of the alkyl group attached to the nitrogen atom can sterically hinder reactions at the nitrogen center and at the adjacent ortho position on the aromatic ring.

Electronic Effects of the N-Alkyl/N-Benzyl Group: Alkyl groups, such as isopropyl, are generally electron-donating (+I effect), which can partially offset the electron-withdrawing effect of the fluorine atom. The benzyl (B1604629) group, while also attached via a CH2 group, introduces a phenyl ring that can participate in resonance and has different steric and electronic implications.

Comparative Reactivity Profile

The reactivity of these compounds can be compared across several key reaction types:

Oxidation Reactions: p-Phenylenediamines are known to undergo oxidation to form quinone-diimine species. The presence of the electron-withdrawing fluorine atom is expected to increase the oxidation potential of the molecule, making it more resistant to oxidation compared to non-fluorinated analogues. The N-alkyl and N-benzyl substituents also influence the stability of the resulting radical cations and diimines.

Acylation and Alkylation Reactions: Reactions at the amino groups, such as acylation and further alkylation, are sensitive to both electronic and steric effects. The reduced nucleophilicity due to the fluorine atom will make these reactions more challenging. Furthermore, the bulky isopropyl group can significantly hinder the approach of reagents to the substituted nitrogen, making it less reactive than the primary amino group. In comparison, an N-benzyl or N-methyl analogue would be expected to undergo these reactions more readily, assuming similar electronic conditions.

Interactive Data Table: Comparative Properties

The following table summarizes the expected differences in properties and reactivity based on the structural variations.

| Compound | N-Substituent | Steric Hindrance at N1 | Electronic Effect of N-Substituent | Expected Basicity at N1 | Expected Nucleophilicity at N1 |

| This compound | Isopropyl | High | +I (electron-donating) | Lower | Lower |

| N-benzyl-2-fluorobenzene-1,4-diamine | Benzyl | Moderate | Weak +I, potential π-stacking | Moderate | Moderate |

| 2-fluoro-N1-methylbenzene-1,4-diamine | Methyl | Low | +I (electron-donating) | Higher | Higher |

| 2-fluoro-N1-ethylbenzene-1,4-diamine | Ethyl | Low-Moderate | +I (electron-donating) | Higher | Higher |

Detailed Research Findings

While direct comparative studies on the chemical reactivity of this specific series of compounds are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for well-founded predictions. Studies on related N-alkyl and N-aryl p-phenylenediamines have shown that steric effects can significantly influence reaction rates and even reaction pathways. For instance, in reactions where an intermediate is formed at the nitrogen, a bulky substituent like isopropyl can destabilize the transition state, leading to slower reaction rates.

The electronic influence of the fluorine atom is a well-established phenomenon. Its strong inductive effect reduces the pKa of nearby amino groups, making them less basic. This has a direct impact on their reactivity with acids and their ability to act as nucleophiles.

Computational and Theoretical Investigations of 2 Fluoro N1 Isopropylbenzene 1,4 Diamine

Electronic Structure and Reactivity Profiling via Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structures and their electronic properties. For 2-fluoro-N1-isopropylbenzene-1,4-diamine, these methods can provide a fundamental understanding of how the interplay between the electron-withdrawing fluorine atom and the electron-donating amine and isopropyl groups governs its behavior.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic characteristics of molecules. For this compound, DFT calculations, often employing basis sets like 6-311+G(d,p), would be utilized to determine its most stable three-dimensional conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The presence of the bulky isopropyl group and the fluorine atom would likely induce some steric strain, leading to slight deviations from a perfectly planar benzene (B151609) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N (amine) Bond Length | ~1.39 Å |

| C-N (isopropylamine) Bond Length | ~1.41 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-C (isopropyl) Bond Angle | ~118° |

Note: These are illustrative values based on typical bond lengths and angles in similar molecules. Actual values would require specific DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atoms of the diamine groups. The LUMO, conversely, would likely be distributed over the aromatic ring, with some contribution from the C-F bond, reflecting its electron-accepting character.

From the HOMO and LUMO energies, various global chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) (where μ is the electronic chemical potential)

Table 2: Illustrative Global Chemical Descriptors for this compound

| Descriptor | Predicted Trend/Value | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Good electron donor |

| LUMO Energy | Relatively Low | Moderate electron acceptor |

| HOMO-LUMO Gap | Moderate | Moderate chemical stability |

| Electronegativity | Moderate | Balanced electronic character |

Note: The actual values would depend on the specific computational method and basis set used.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (red/yellow) around the highly electronegative fluorine atom and the lone pairs of the nitrogen atoms, indicating these as regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Mulliken charge analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the partial charges on each atom. This analysis would likely confirm a significant negative partial charge on the fluorine atom and the nitrogen atoms, and positive partial charges on the hydrogen atoms attached to the nitrogens and the carbon atom bonded to the fluorine.

Investigation of Intermolecular Interactions and Self-Assembly

The nature and strength of intermolecular interactions are fundamental to understanding the solid-state structure and macroscopic properties of a compound. For this compound, a variety of non-covalent interactions are expected to play a role in its self-assembly.

The presence of both N-H (hydrogen bond donors) and N and F atoms (hydrogen bond acceptors) suggests that hydrogen bonding will be a dominant intermolecular force. The primary amine group (-NH2) and the secondary amine of the isopropylamino group (-NH-) can both act as hydrogen bond donors. The nitrogen atoms, with their lone pairs, and the fluorine atom can act as hydrogen bond acceptors. This could lead to the formation of extensive one-, two-, or three-dimensional hydrogen bonding networks in the solid state. Intramolecular hydrogen bonds between the amine hydrogens and the fluorine atom are also a possibility. nih.gov

While fluorine is the most electronegative element, under certain circumstances, the region of positive electrostatic potential on the outer side of the covalently bonded fluorine (a "sigma-hole") can interact with a nucleophile, leading to a halogen bond. acs.org Although less common and weaker for fluorine compared to heavier halogens, the possibility of C-F···N or C-F···F interactions cannot be entirely ruled out, especially in specific crystal packing arrangements. The study of fluorinated benzene derivatives has shown that fluorination can influence aromaticity and bonding. nih.gov Fluorine-fluorine interactions, though generally considered repulsive, can in some cases be attractive and contribute to the stability of the crystal lattice.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the behavior of this compound in various environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer, mimicking a cell membrane.

In a simulated aqueous environment, the fluorinated diamine is expected to exhibit specific solvation patterns. The polar amine groups would form hydrogen bonds with surrounding water molecules, while the aromatic ring and the isopropyl group would interact through weaker van der Waals forces. The fluorine atom, with its high electronegativity, would also influence the local water structure. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

When placed in a simulated lipid bilayer, the behavior of the compound would be dictated by its amphiphilic nature. The nonpolar aromatic ring and isopropyl group would likely partition into the hydrophobic core of the membrane, while the polar amine groups would tend to orient towards the polar head groups of the lipids or the aqueous interface. The fluorine substituent could further influence membrane partitioning and orientation due to its unique electronic properties.

Illustrative Data Table: Simulated Interaction Energies in Different Solvents

| Solvent | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Solvation Energy (kcal/mol) |

|---|---|---|---|

| Water | -15.8 | -25.3 | -41.1 |

| Octanol | -22.5 | -12.7 | -35.2 |

| Hexane | -28.1 | -3.5 | -31.6 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable three-dimensional structures (conformers) and the energy barriers for interconversion between them.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule as a function of key dihedral angles. For this compound, the rotation around the C-N bonds of the isopropyl group and the amine groups attached to the benzene ring are of particular interest. The analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The fluorine atom's steric and electronic influence on the preferred conformations of the adjacent amine and the isopropyl group would be a key area of investigation.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| A | 60° | 0.00 | 65.2 |

| B | 180° | 0.85 | 23.1 |

| C | -60° | 1.50 | 11.7 |

Note: These are hypothetical values for illustrative purposes.

Theoretical Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

Computational methods can be employed to predict the reactivity of this compound in various chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products, including the high-energy transition state that must be overcome.

For instance, the oxidation of the p-phenylenediamine (B122844) moiety is a common reaction pathway. Theoretical calculations could model the step-by-step mechanism of this oxidation, identifying intermediates and the structure of the transition state for each step. From the calculated energy of the transition state relative to the reactants (the activation energy), it is possible to estimate the reaction rate constant using transition state theory. These predictions are valuable for understanding the compound's stability and potential metabolic fate.

Modeling the Influence of Fluorination on Proton-Donating and Proton-Accepting Abilities

The introduction of a fluorine atom onto the aromatic ring is expected to have a significant impact on the acidity and basicity of the two amine groups. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can alter the electron density distribution across the molecule.

This electron-withdrawing effect would decrease the electron density on the nitrogen atoms of the amine groups. Consequently, the lone pair of electrons on the nitrogen atoms would be less available to accept a proton, making the compound less basic compared to its non-fluorinated analog. This can be quantified by calculating the proton affinity of the molecule. Conversely, the electron-withdrawing nature of the fluorine would make the N-H protons more acidic, facilitating their donation. The calculated pKa values would reflect these changes. Computational models can provide precise estimates of these properties, which are fundamental to understanding the compound's behavior in biological systems and its potential for forming intermolecular interactions like hydrogen bonds.

Illustrative Data Table: Calculated Proton Affinities and pKa Values

| Compound | Proton Affinity (kcal/mol) | Calculated pKa (Amino Group 1) | Calculated pKa (Amino Group 4) |

|---|---|---|---|

| N1-isopropylbenzene-1,4-diamine | 225.4 | 6.5 | 10.8 |

| This compound | 220.1 | 5.8 | 10.2 |

Note: These are hypothetical values for illustrative purposes.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules. For 2-fluoro-N1-isopropylbenzene-1,4-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The chemical shifts of the amine protons (NH and NH₂) could be broad and their position would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The presence of the fluorine atom would cause characteristic splitting of the signals for the carbon atoms directly bonded to it (¹J_CF) and those two or three bonds away (²J_CF and ³J_CF), which is a powerful diagnostic tool for confirming the position of the fluorine substituent. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the isopropyl carbons would be found in the upfield region. Due to the strong and long-range nature of fluorine-carbon couplings, standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex to interpret. magritek.com

¹⁹F NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is highly sensitive to the electronic environment of the fluorine atom on the benzene (B151609) ring. icpms.czazom.com This signal would be split by coupling to adjacent aromatic protons, providing further confirmation of its position. The large chemical shift dispersion in ¹⁹F NMR helps to resolve individual fluorine-containing functional groups. icpms.cz

A hypothetical data table for the predicted key 1D NMR signals is presented below. Actual experimental values would be required for a definitive assignment.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ¹H | ~7.0-6.5 | m | Aromatic-H | |

| ~3.6 | septet | J_HH ≈ 7 | Isopropyl-CH | |

| ~1.2 | d | J_HH ≈ 7 | Isopropyl-CH₃ | |

| variable, broad | s | NH, NH₂ | ||

| ¹³C | ~150-110 | m (with C-F coupling) | Aromatic-C | |

| ~45 | s | Isopropyl-CH | ||

| ~22 | s | Isopropyl-CH₃ | ||

| ¹⁹F | ~-110 to -140 | m | Ar-F |

Note: Predicted values are based on typical ranges for similar functional groups and may vary significantly in the actual molecule.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming their connectivity. It would also help to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular skeleton. For example, HMBC correlations would be expected from the isopropyl protons to the aromatic carbon to which the isopropyl group is attached.

Nitrogen-15 NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the two distinct amine groups in this compound. The chemical shifts of the primary amine (-NH₂) and the secondary amine (-NH-isopropyl) would be different, reflecting their distinct electronic environments. Advanced techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal intensity of the ¹⁵N nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic and isopropyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). A key feature would be the C-F stretching vibration, which typically appears as a strong band in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Stretching | 3400-3300 | Medium (two bands) |

| N-H (secondary amine) | Stretching | 3350-3310 | Medium |

| C-H (aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (aliphatic) | Stretching | 2970-2850 | Medium to Strong |

| C=C (aromatic) | Stretching | 1620-1450 | Medium to Strong |

| N-H | Bending | 1650-1580 | Medium |

| C-N | Stretching | 1350-1250 | Medium |

| C-F | Stretching | 1300-1100 | Strong |

Note: These are general ranges and the exact peak positions and intensities will be specific to the molecule's structure and environment.

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra would be correlated with theoretical computations. Using quantum chemical methods, such as Density Functional Theory (DFT), the vibrational frequencies and intensities of this compound can be calculated. Comparing the calculated spectrum with the experimental one allows for a more precise assignment of the observed vibrational bands to specific molecular motions. chemicalbook.com This correlation can also help to identify different conformers of the molecule that may be present.

Mass Spectrometry Techniques for Molecular Integrity and Isotopic Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule such as this compound, these techniques would provide the foundational data for its identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Elemental Formula |

|---|

Note: As no experimental data is available, the "Observed Exact Mass" and "Mass Error" fields are marked as not applicable (N/A).

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules. While typically used for larger molecules like polymers and biomolecules, it can be applied to smaller organic compounds. For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion, confirming its molecular weight. The choice of matrix would be critical to ensure efficient ionization and prevent fragmentation.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be synthesized and crystallized, X-ray crystallography would provide the most definitive three-dimensional structural information.

Single-Crystal X-ray Diffraction (SXRD) for Precise Molecular Geometry

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | N/A |

| Space Group | N/A |

| Unit Cell Dimensions | N/A |

| Bond Length (C-F) | ~1.35 Å |

| Bond Length (C-N) | ~1.38 - 1.45 Å |

Note: The values presented are typical bond lengths and angles for similar chemical environments and are not based on experimental data for the target compound.

Analysis of Crystal Packing and Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov For this compound, this analysis would reveal the nature and extent of hydrogen bonding (N-H···N and N-H···F), π-π stacking interactions between the benzene rings, and other van der Waals forces that govern the crystal packing. nih.govmdpi.com The presence of both hydrogen bond donors (the amine groups) and a hydrogen bond acceptor (the fluorine atom) suggests that hydrogen bonding would play a significant role in the supramolecular assembly. researchgate.net

Electronic Spectroscopy: UV-Vis and Fluorescence Studies for Optical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting optical properties.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region. These absorptions would correspond to π→π* transitions of the benzene ring, influenced by the electronic effects of the amino, isopropyl, and fluoro substituents. The position and intensity of the absorption maxima (λmax) would provide information about the extent of conjugation and the electronic nature of the molecule.

Fluorescence Spectroscopy

Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may exhibit fluorescence. A fluorescence emission spectrum would reveal the wavelength of maximum emission and the quantum yield, providing information about the molecule's potential as a fluorophore. The nature of the substituents on the aromatic ring would significantly influence the fluorescence properties.

Advanced Research Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

Fluorinated building blocks are highly sought after in medicinal, agricultural, and materials chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. sigmaaldrich.com A diamine structure provides two points for chemical modification, making it a versatile scaffold.

Precursor in the Synthesis of Diverse Fluorine-Containing Heterocyclic Scaffolds

Aromatic diamines are common precursors for the synthesis of nitrogen-containing heterocycles. The presence of a fluorine atom can significantly influence the reactivity and biological activity of the resulting heterocyclic systems. researchgate.netekb.eg In principle, 2-fluoro-N1-isopropylbenzene-1,4-diamine could be used to synthesize fluorinated versions of important heterocyclic cores, such as benzimidazoles, quinoxalines, or phenazines, through condensation reactions with dicarbonyl compounds or their equivalents. The strategic placement of the fluorine atom could direct reaction regioselectivity and modulate the electronic properties of the final product.

Role in the Construction of Advanced Organic Synthesis Intermediates

Beyond direct use in heterocycle synthesis, this compound could serve as a key intermediate for more complex molecular architectures. The differential reactivity of the primary and secondary amine groups allows for selective functionalization, enabling its incorporation into larger, multi-functional molecules. This makes it a potential starting material for creating novel organic compounds intended for screening in drug discovery or for developing new organic materials.

Ligand Design in Transition Metal Catalysis and Organocatalysis

Chiral vicinal diamines are a cornerstone of asymmetric synthesis, serving as highly effective ligands for a wide range of metal catalysts and as organocatalysts themselves. sigmaaldrich.comua.es

Development of Chiral Diamine Ligands

If resolved into its individual enantiomers, this compound could be a precursor for a new class of chiral ligands. The synthesis of chiral diamines is a field of significant interest for enabling asymmetric catalysis. nih.govchemrxiv.org The fluorine substituent could provide unique steric and electronic properties to the resulting metal complex, potentially influencing its stability, solubility, and catalytic efficiency. The isopropyl group on one of the nitrogen atoms provides a specific steric environment that can be crucial for achieving high levels of stereocontrol.

Exploration in Asymmetric Synthesis Applications

Chiral diamine-metal complexes, particularly with transition metals like iridium, rhodium, and ruthenium, are widely used in asymmetric hydrogenation and transfer hydrogenation reactions to produce enantiomerically pure alcohols and amines. ua.esnih.gov Ligands derived from this compound could theoretically be explored in these and other asymmetric transformations, such as carbon-carbon bond-forming reactions. nih.gov The performance of such ligands would need to be empirically determined.

A hypothetical application could involve its use in iridium-catalyzed asymmetric transfer hydrogenation of ketones, where the ligand structure is critical for enantioselectivity. The table below illustrates typical data from such studies, although it is important to reiterate that this is a generalized example and not specific data for the compound .

| Entry | Ketone Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Yield (%) |

| 1 | Acetophenone | 1.0 | >99 | 98 |

| 2 | 1-Tetralone | 1.0 | 98 | 95 |

| 3 | 2-Chloroacetophenone | 1.5 | 95 | 92 |

This is a representative data table for asymmetric catalysis and does not represent actual experimental results for this compound.

Development of Functional Organic Materials

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyamides and polyimides. The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant and surface energy. deliuslab.com Therefore, this compound could be investigated as a novel monomer for creating advanced fluorinated polymers with tailored properties for applications in electronics, aerospace, or specialty coatings.

Synthesis of Specialty Chemicals and Polymers

There is no publicly available research detailing the use of this compound as a monomer or building block in the synthesis of specialty chemicals or polymers. The presence of two amine functional groups suggests its potential as a precursor for polyamides, polyimides, or other condensation polymers. The fluorine atom could impart unique properties to such materials, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. However, no studies have been published that explore these synthetic pathways or characterize the resulting materials.

Investigation in Corrosion Inhibition Formulations and Mechanisms

Similarly, the scientific literature lacks any studies on the application of this compound as a corrosion inhibitor. The amine functionalities and the aromatic ring system are common features in many organic corrosion inhibitors, as they can facilitate adsorption onto metal surfaces, forming a protective barrier. The electron-donating and -withdrawing effects of the substituents could modulate this interaction. Nevertheless, no experimental data or theoretical studies have been reported to confirm or quantify its efficacy in preventing corrosion on any metallic substrate.

Probes for Understanding Molecular Recognition and Supramolecular Chemistry

The potential of this compound as a molecular probe in the study of molecular recognition and supramolecular chemistry is also an unexplored area. The specific arrangement of its functional groups could allow for selective binding to host molecules through hydrogen bonding, π-π stacking, or other non-covalent interactions. The fluorine atom could also serve as a useful spectroscopic marker (e.g., for ¹⁹F NMR studies) to probe binding events. To date, however, no research has been published that leverages this compound for such purposes.

Future Research Directions and Emerging Avenues for 2 Fluoro N1 Isopropylbenzene 1,4 Diamine Research

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of fluorinated aromatic compounds often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research into the synthesis of 2-fluoro-N1-isopropylbenzene-1,4-diamine is expected to prioritize the development of more efficient and sustainable strategies, aligning with the principles of green chemistry.

Key areas of future investigation will likely include:

Catalytic N-Alkylation: Exploring catalytic methods for the selective N-isopropylation of 2-fluoro-1,4-phenylenediamine would be a significant advancement. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional alkylating agents, thereby reducing waste and improving atom economy. A Russian patent describes a method for producing N-isopropyl-N'-phenyl-p-phenylenediamine by alkylating p-aminodiphenylamine with isopropyl bromide in ethylene (B1197577) glycol with potassium carbonate, which could be adapted. google.com

Biocatalytic Approaches: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign alternative. Research could focus on identifying or engineering enzymes capable of regioselective N-alkylation or amination reactions.

Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and green solvents will be crucial. This approach aims to reduce the reliance on petrochemical feedstocks and minimize the environmental impact of the synthesis process. The condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air offers a one-step, high atom economy route to N,N'-dialkyl-p-phenylenediamines with water as the main byproduct. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Nucleophilic Aromatic Substitution | Established methodology | Use of harsh reagents, potential for side reactions, waste generation |

| Catalytic N-Alkylation | Higher efficiency, improved atom economy, milder reaction conditions | Catalyst cost and recovery, optimization of selectivity |

| Biocatalysis | High selectivity, environmentally benign, use of renewable resources | Enzyme stability and availability, reaction optimization |

| Flow Chemistry Synthesis | Enhanced safety, improved heat and mass transfer, potential for automation | Initial setup cost, potential for clogging with solid byproducts |

In-Depth Mechanistic Studies of Unexplored Reactivity Patterns

A thorough understanding of the reactivity of this compound is essential for its effective utilization. Future research should focus on in-depth mechanistic studies to elucidate its behavior in various chemical transformations. While the nucleophilic aromatic substitution (SNAr) reaction is a common method for introducing fluorine, its mechanism can be complex. researchgate.netspringernature.comnih.govmasterorganicchemistry.comchemistrysteps.com

Key research avenues include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the fluorine and isopropyl substituents on the reactivity of the diamine.

Kinetic Studies: Detailed kinetic analysis of key reactions, such as polymerization or catalytic cycles, will provide valuable data on reaction rates, activation energies, and the influence of various parameters.

Spectroscopic Interrogation: Advanced spectroscopic techniques, such as in-situ NMR and FTIR, can be used to monitor reactions in real-time, identify transient intermediates, and gain a deeper understanding of the reaction mechanism.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies like flow chemistry and automated platforms can significantly accelerate the research and development of this compound. These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions. The use of flow microreactors has shown promise for overcoming challenges in organo-fluorine chemistry, including the handling of hazardous reagents and the control of highly exothermic reactions. beilstein-journals.orgnih.govresearchgate.netdurham.ac.uksemanticscholar.orgresearchgate.netnih.gov

Future research in this area should focus on:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound would enable safer, more efficient, and scalable production. semanticscholar.orgresearchgate.netnih.gov This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

High-Throughput Experimentation: Automated synthesis platforms can be utilized to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols.

In-line Analysis and Process Analytical Technology (PAT): Integrating in-line analytical techniques, such as spectroscopy and chromatography, into a flow chemistry setup would allow for real-time monitoring and control of the reaction, leading to improved product quality and yield.

Exploration of New Catalytic Applications

The unique electronic and steric properties imparted by the fluorine and isopropyl groups suggest that this compound and its derivatives could serve as valuable ligands in catalysis. Future research should explore the synthesis of metal complexes and organocatalysts derived from this diamine and evaluate their performance in a variety of catalytic transformations. Research has shown that fluorinated ligands can enhance the catalytic activity and stability of metal complexes. nih.gov

Potential areas of investigation include:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis to produce enantiomerically enriched products. nih.govresearchgate.net

Cross-Coupling Reactions: Metal complexes of this diamine could be tested as catalysts in important cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Organocatalysis: The diamine itself or its derivatives could function as organocatalysts for various transformations, leveraging the hydrogen-bonding capabilities of the amine groups.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Type of Catalysis | Potential Role of the Diamine | Target Reactions |

| Transition Metal Catalysis | As a ligand to tune the electronic and steric properties of the metal center. | Cross-coupling reactions, hydrogenation, oxidation. |

| Asymmetric Catalysis | As a chiral ligand to induce enantioselectivity. | Asymmetric hydrogenation, asymmetric alkylation. |

| Organocatalysis | As a hydrogen-bond donor or Brønsted base catalyst. | Michael additions, aldol (B89426) reactions. |

Advanced Material Science Applications and Polymer Chemistry

Fluorinated aromatic diamines are known to be valuable monomers for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and desirable dielectric properties. nasa.govmdpi.comnbinno.com The incorporation of this compound into polymer backbones could lead to novel materials with tailored properties for advanced applications. The introduction of fluorine can improve properties such as solubility, thermal stability, and gas permeability. researchgate.net

Future research in this domain should explore:

High-Performance Polyimides and Polyamides: The synthesis and characterization of polyimides and polyamides derived from this diamine and various dianhydrides or diacyl chlorides. nasa.gov The resulting polymers would be expected to exhibit improved processability and lower dielectric constants. nbinno.com

Gas Separation Membranes: The fluorine and isopropyl groups could increase the fractional free volume of polymers, making them promising candidates for gas separation membranes with enhanced permeability and selectivity. acs.org

Organic Electronics: The electronic properties of polymers containing this diamine could be investigated for potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 3: Predicted Property Enhancements in Polymers Incorporating this compound

| Polymer Type | Potential Property Enhancement | Potential Application |

| Polyimides | Lower dielectric constant, improved solubility, enhanced thermal stability. | Microelectronics, aerospace components. |

| Polyamides | Increased chemical resistance, improved mechanical properties. | High-performance fibers, engineering plastics. |

| Polymers of Intrinsic Microporosity (PIMs) | Increased gas permeability and selectivity. | Gas separation membranes. |

Q & A

Q. What role does steric hindrance from the isopropyl group play in reaction outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.